
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound like this would involve several rings and functional groups. The furan-2-yl group, pyridin-3-yl group, and phenylthiazole group are all ring structures, and the carboxamide group is a functional group containing a carbonyl (C=O) and an amine (NH2). The exact structure would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. It’s likely that it could participate in various organic chemistry reactions, particularly at the functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide” would depend on its molecular structure. Properties such as solubility, melting point, and boiling point could be predicted based on the structure .Applications De Recherche Scientifique
Antiprotozoal Agents
Compounds with structural features similar to "N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide" have been synthesized and evaluated for their antiprotozoal activity. For instance, derivatives of imidazo[1,2-a]pyridines, containing furan and pyridine moieties, have shown strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, suggesting potential as antiprotozoal agents (Ismail et al., 2004).
Amplifiers of Phleomycin
Another research area focuses on compounds with furan and pyridine units enhancing the activity of phleomycin against Escherichia coli. These findings indicate the potential of such compounds in enhancing antibiotic efficacy (Brown & Cowden, 1982).
Neuroinflammation Imaging
Remarkably, compounds incorporating furan and carboxamide functionalities, similar to the target compound, have been developed as PET radiotracers for imaging reactive microglia and neuroinflammation in vivo. This application is crucial for understanding the role of microglia in various neuropsychiatric disorders (Horti et al., 2019).
DNA-binding Affinity
The structural analogs of "this compound" have been shown to bind DNA with high affinity. This property is explored in the development of minor groove binding drugs for various applications, including the treatment of infections and cancer (Laughton et al., 1995).
Metal Ion Interaction
Studies on metal complexes involving furan-carbohydrazide ligands have highlighted the significance of such compounds in interacting with nucleic acids and proteins, alongside their antioxidant properties. These interactions are vital for understanding the biological activities of metal complexes and developing new therapeutic agents (Sathyadevi et al., 2012).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-19(17-13-26-20(23-17)15-5-2-1-3-6-15)22-12-14-8-9-16(21-11-14)18-7-4-10-25-18/h1-11,13H,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYNMWBBXOEVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2777462.png)
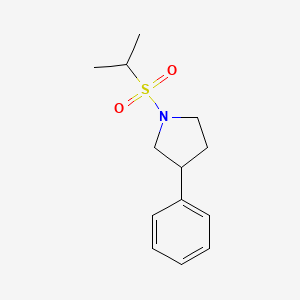
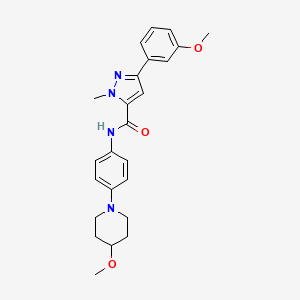
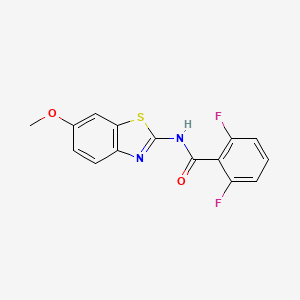
![N-[(4S)-8-Fluoro-3,4-dihydro-2H-chromen-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2777467.png)

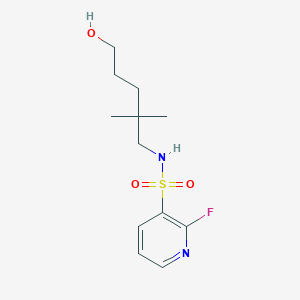
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,4-dimethylphenyl)oxamide](/img/structure/B2777473.png)
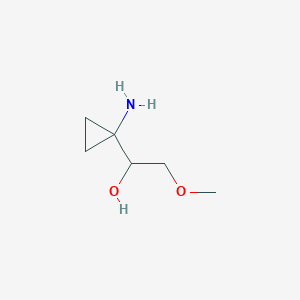

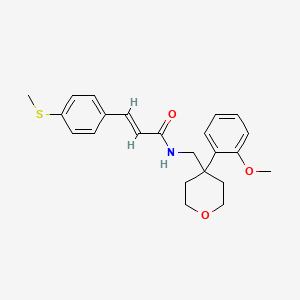
![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2777479.png)
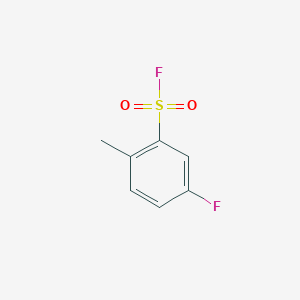
![6-benzyl-9-bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B2777484.png)